molecular formula C10H6BrNO3 B1343748 5-(3-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 887979-15-9

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No. B1343748
CAS RN: 887979-15-9
M. Wt: 268.06 g/mol
InChI Key: HFKRALPUNLGDQX-UHFFFAOYSA-N
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Description

The compound "5-(3-Bromophenyl)isoxazole-3-carboxylic acid" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives have been studied extensively due to their interesting chemical properties and potential biological activities. These compounds are known to exhibit a range of pharmacological activities, including antimicrobial and antitubercular effects, as well as the ability to inhibit enzymes such as xanthine oxidase .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the cyclization of beta-keto esters with hydroxylamine or the condensation of propenones with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Another novel route to 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized via acyl Meldrum's acids . Additionally, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate .

Molecular Structure Analysis

Isoxazole derivatives exhibit a variety of molecular structures, with the isoxazole ring often forming dihedral angles with adjacent phenyl rings. For example, in the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the isoxazole ring makes a dihedral angle of approximately 25 degrees with the phenyl and bromophenyl rings . The molecular structure is further stabilized by interactions such as C—H…π contacts .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carboxylic acid group in this compound suggests that it can undergo reactions typical of carboxylic acids, such as esterification or amide formation. The bromine substituent also provides a site for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

Isoxazole derivatives, including those with a carboxylic acid group, are typically acidic and can exist in different tautomeric forms depending on the solvent polarity . The basicity and acidity of these compounds can be compared to that of carboxylic acids, and their physical properties, such as solubility, can vary with substitution patterns . The presence of substituents like bromine can influence the compound's reactivity and physical properties, such as melting point and solubility.

Scientific Research Applications

Synthetic Chemistry Applications

Isoxazoles, including derivatives like "5-(3-Bromophenyl)isoxazole-3-carboxylic acid," are crucial in synthetic chemistry for generating heterocyclic compounds that serve as building blocks in the synthesis of natural products, drugs, and agrochemicals. Vitale and Scilimati (2013) discuss the preparation and synthetic applications of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines, emphasizing their versatility in producing pharmacologically active isoxazoles through selective and high-yield methodologies Vitale & Scilimati, 2013.

Biological Applications

Compounds structurally related to "this compound" have shown significant biological activities. For instance, Potkin et al. (2014) demonstrated that isoxazolyl- and isothiazolylcarbamides, derived from accessible isoxazol-3-carboxylic acids, exhibit high antitumor activity and can potentiate the effects of cytostatic drugs used in medical practice Potkin et al., 2014.

Pharmacological Enhancements

The structural modification of isoxazole-containing compounds has been targeted to enhance pharmacological profiles. For example, Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, revealing good potency against several bacterial strains, supported by molecular docking studies Shingare et al., 2018.

Material Science Applications

Isoxazole derivatives have been studied for their potential in material science applications, such as in the development of novel optical materials. Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating their potential as nonlinear optical (NLO) materials due to their significant optical nonlinearity, indicating their suitability for optical limiting applications Chandrakantha et al., 2013.

properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRALPUNLGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647051
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887979-15-9
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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